molecular formula C5H2BrClN4 B1267455 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 90914-41-3

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Numéro de catalogue B1267455
Numéro CAS: 90914-41-3
Poids moléculaire: 233.45 g/mol
Clé InChI: MDFHFCAMBZNSLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 90914-41-3 . It has a molecular weight of 233.45 . The IUPAC name for this compound is 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine .


Synthesis Analysis

The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be achieved through several methods. One method involves the use of N-Bromosuccinimide in chloroform at 20℃ for 5 hours . Another method involves the use of triethylamine in 1,4-dioxane at 85℃ for 0.5 hours .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is 1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H,8,9,10,11) .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . . The compound has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.132 mg/ml .

Applications De Recherche Scientifique

    Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

    • Application: This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results: The advantages and drawbacks of different synthetic strategies are considered .

    CDK2 Inhibitors

    • Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
    • Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
    • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .

    Antibacterial Activity

    • Application: Pyrazolo[3,4-d]pyrimidines with different substituents in position N1, C4 and C6 were tested for their antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
    • Method: The antibacterial activity of a representative set of pyrazolo[3,4-d]pyrimidines was tested .
    • Results: The results of this study are not specified in the available resources .

    1H-Pyrazolo[3,4-b]pyridines Synthesis and Biomedical Applications

    • Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
    • Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results: The advantages and drawbacks of different synthetic strategies are considered .

    Anticancer Activity

    • Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The present review aims to focus on the structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent from the last decade .
    • Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
    • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .

    CDK Inhibition

    • Application: Recently, pyrazolopyrimidine is considered an appealing scaffold for pharmacologically active agents development with antitumor potential . This scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
    • Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
    • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines .

    1H-Pyrazolo[3,4-b]pyridines Biomedical Applications

    • Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
    • Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results: The advantages and drawbacks of different synthetic strategies are considered .

    Anticancer Activity with Key Emphasis on SAR

    • Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . The present review aims to focus on the structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent from the last decade .
    • Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
    • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .

    CDK Inhibition

    • Application: Recently, pyrazolopyrimidine is considered an appealing scaffold for pharmacologically active agents development with antitumor potential . This scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
    • Method: The compounds were synthesized and their growth inhibitory effects were tested on three examined cell lines .
    • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

Propriétés

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFHFCAMBZNSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321105
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

90914-41-3
Record name 90914-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Citations

For This Compound
3
Citations
KD Rice, MH Kim, J Bussenius, NK Anand… - Bioorganic & medicinal …, 2012 - Elsevier
Activation of the PI3K/Akt/mTOR kinase pathway is frequently associated with human cancer. Selective inhibition of p70S6Kinase, which is the last kinase in the PI3K pathway, is not …
Number of citations: 21 www.sciencedirect.com
CJ Novotny - 2016 - search.proquest.com
Targeted inhibitors of driving oncogenes impose a selective pressure that benefits those cells who can most quickly and efficiently bypass the insult. While much attention, particularly in …
Number of citations: 3 search.proquest.com
BUW Maes - Microwave-Assisted Synthesis of Heterocycles, 2006 - Springer
A literature overview, up to the end of 2004, of the most important microwave-assisted transition-metal-mediated processes used for the decoration and construction of heterocycles is …
Number of citations: 19 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.